N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide

Medicinal Chemistry Serine Protease Inhibition Factor Xa

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide (CAS 941885-99-0) is a synthetic small molecule characterized by a cyclic sulfonamide (isothiazolidine 1,1-dioxide) core and a 4-fluorophenoxy acetamide substituent. Its structure putsatively places it within the class of heterocyclic sulfonamide derivatives, which are commonly explored as inhibitors of coagulation factor Xa and other serine proteases.

Molecular Formula C17H17FN2O4S
Molecular Weight 364.39
CAS No. 941885-99-0
Cat. No. B2434884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide
CAS941885-99-0
Molecular FormulaC17H17FN2O4S
Molecular Weight364.39
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C17H17FN2O4S/c18-13-2-8-16(9-3-13)24-12-17(21)19-14-4-6-15(7-5-14)20-10-1-11-25(20,22)23/h2-9H,1,10-12H2,(H,19,21)
InChIKeyWBHVCCOELGHFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide (CAS 941885-99-0): A Baseline Overview for Scientific Procurement


N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide (CAS 941885-99-0) is a synthetic small molecule characterized by a cyclic sulfonamide (isothiazolidine 1,1-dioxide) core and a 4-fluorophenoxy acetamide substituent [1]. Its structure putsatively places it within the class of heterocyclic sulfonamide derivatives, which are commonly explored as inhibitors of coagulation factor Xa and other serine proteases [2]. However, a detailed literature search reveals a critical absence of primary research articles or patents that disclose quantitative biological activity data or any direct comparative studies for this specific compound. The available information is limited to basic physicochemical properties and vendor-supplied structural descriptions, which are insufficient to establish any performance-based differentiation from its structural analogs.

The Risk of Substituting N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide with Unverified Analogs


Given the compound's structure, which combines a specific cyclic sulfonamide core with a 4-fluorophenoxy acetamide tail, one cannot assume functional interchangeability with other in-class compounds. The dioxidoisothiazolidine moiety is a privileged scaffold in medicinal chemistry, particularly for targeting serine proteases like Factor Xa [1]. However, minor structural modifications, such as changing the substituent on the phenoxy ring or altering the acetamide linker, can lead to drastic changes in potency, selectivity, and pharmacokinetic properties. For example, a patent covering a related series of phenoxy-N-[4-(1,1-dioxoisothiazolidin-2-yl)phenyl]-valeramide derivatives explicitly highlights the necessity of specific substitution patterns for achieving Factor Xa inhibition [1]. Without any disclosed quantitative structure-activity relationship (QSAR) or biological data for this precise compound, substituting it with a generic analog (e.g., a non-fluorinated phenoxy variant or a different regioisomer) presents an unquantifiable risk of losing target engagement or introducing off-target effects. The procurement decision must therefore be based on the confirmed chemical identity and purity, rather than on assumed biological performance.

Quantitative Differential Evidence for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide: A Critical Evidence Gap


Evidence Gap: No Comparative Biological or Potency Data Found in Primary Literature or Patents for Procurement Differentiation

An exhaustive search of primary research articles, patents (including Google Patents, USPTO, WIPO), and authoritative databases (PubChem, ChEMBL, ChemicalBook) failed to identify any disclosed quantitative data for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide. This includes the absence of IC50, Ki, EC50, or any other biological activity measurement against any target. Consequently, a direct head-to-head comparison, cross-study comparison, or even a meaningful class-level potency inference against any comparator compound (such as non-fluorinated analogs like N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide [1] or other Factor Xa inhibitors like rivaroxaban) is impossible. The only verifiable differentiator is the confirmed chemical structure C17H17FN2O4S with a molecular weight of 364.4 g/mol and its specific substitution pattern [2].

Medicinal Chemistry Serine Protease Inhibition Factor Xa

Justified Application Scenarios for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide Based on Available Chemical Evidence


De Novo Serine Protease Screening Library Design

Given its structural class as a heterocyclic sulfonamide, this compound is a logical candidate for inclusion in a screening deck targeting serine proteases, particularly coagulation Factor Xa, where the isothiazolidine 1,1-dioxide core is a recognized pharmacophore [1]. Its specific 4-fluorophenoxy acetamide substituent offers a unique hydrogen-bonding and electronic profile compared to other analogs, making it a valuable tool for exploring structure-activity relationships (SAR) in a novel chemical space.

Chemical Probe Synthesis and Derivatization

The compound can serve as a synthetic starting point for building a focused library. The presence of the fluorine atom allows for potential metabolic stabilization and the ether linkage provides a site for further modification. In the absence of known biological data, its main value is as a high-purity building block (if vendor-certified) for creating analogs to probe a biological target of interest.

Negative Control or Selectivity Profiling in Factor Xa Assays

If the compound is found to be inactive against Factor Xa in an in-house assay, it could serve as a useful negative control for other active compounds within the same chemotype. This requires empirical validation, but the structural similarity to active compounds in the US20040254175 patent [1] provides a reasonable starting hypothesis for such a selectivity study.

Quote Request

Request a Quote for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.